molecular formula C11H8O4 B5911022 (4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione CAS No. 7478-57-1

(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione

Cat. No.: B5911022
CAS No.: 7478-57-1
M. Wt: 204.18 g/mol
InChI Key: XLCKUZQXDURNOJ-HJWRWDBZSA-N
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Description

(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione is a compound that belongs to the class of dihydrofuran derivatives. These compounds are characterized by a five-membered furan ring fused with various substituents. The specific structure of this compound includes a hydroxy(phenyl)methylidene group attached to the furan ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione can be achieved through several synthetic routes. One common method involves the annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1], and Diels–Alder), intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement . These reactions are typically carried out under controlled conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy(phenyl)methylidene group, which can act as a reactive site for different chemical transformations.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents, organolithium compounds). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . In industry, it is used in the development of new materials and as a precursor for the synthesis of various functional compounds.

Mechanism of Action

The mechanism of action of (4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy(phenyl)methylidene group can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione include other dihydrofuran derivatives such as dihydronaphthofurans and vinylidene-naphthofurans . These compounds share a similar furan ring structure but differ in the substituents attached to the ring.

Uniqueness: The uniqueness of this compound lies in its specific hydroxy(phenyl)methylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific studies and applications.

Properties

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]oxolane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-5,12H,6H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCKUZQXDURNOJ-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=CC=CC=C2)O)C(=O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C(\C2=CC=CC=C2)/O)/C(=O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419883
Record name ST047361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7478-57-1
Record name NSC402941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST047361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione
Reactant of Route 2
(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione
Reactant of Route 3
(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione
Reactant of Route 4
(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione
Reactant of Route 5
(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione
Reactant of Route 6
(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione

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